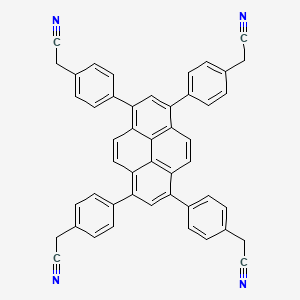

2,2',2'',2'''-(Pyrene-1,3,6,8-tetrayltetrakis(benzene-4,1-diyl))tetraacetonitrile

CAS No.:

Cat. No.: VC13763507

Molecular Formula: C48H30N4

Molecular Weight: 662.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C48H30N4 |

|---|---|

| Molecular Weight | 662.8 g/mol |

| IUPAC Name | 2-[4-[3,6,8-tris[4-(cyanomethyl)phenyl]pyren-1-yl]phenyl]acetonitrile |

| Standard InChI | InChI=1S/C48H30N4/c49-25-21-31-1-9-35(10-2-31)43-29-44(36-11-3-32(4-12-36)22-26-50)40-19-20-42-46(38-15-7-34(8-16-38)24-28-52)30-45(37-13-5-33(6-14-37)23-27-51)41-18-17-39(43)47(40)48(41)42/h1-20,29-30H,21-24H2 |

| Standard InChI Key | WGPFIQPUISHGFZ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CC#N)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)CC#N)C7=CC=C(C=C7)CC#N)C8=CC=C(C=C8)CC#N |

| Canonical SMILES | C1=CC(=CC=C1CC#N)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)CC#N)C7=CC=C(C=C7)CC#N)C8=CC=C(C=C8)CC#N |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound consists of a central pyrene moiety substituted at its 1,3,6,8-positions with benzene rings, each para-substituted with an acetonitrile (-CH2CN) group. This tetrahedral symmetry suggests a rigid, planar structure conducive to π-π stacking interactions, a feature critical for applications in optoelectronics and porous materials .

Table 1: Hypothetical Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C40H24N4 (estimated) |

| Molecular Weight | 584.65 g/mol (calculated) |

| CAS Number | Not formally assigned |

| Symmetry | D2h (planar) |

The absence of a defined CAS number and molecular weight in available databases highlights the compound’s niche research status. Its structural similarity to 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetraaniline (CAS 1610471-69-6) , a well-studied COF ligand, implies shared synthetic and functional characteristics.

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis route for 2,2',2'',2'''-(pyrene-1,3,6,8-tetrayltetrakis(benzene-4,1-diyl))tetraacetonitrile is documented, analogous compounds suggest a multi-step approach:

-

Friedel-Crafts Alkylation: Pyrene undergoes electrophilic substitution with benzyl bromide derivatives to install benzene rings.

-

Nitrile Functionalization: Subsequent cyanoethylation introduces acetonitrile groups via nucleophilic substitution .

Table 2: Hypothetical Reaction Conditions

| Step | Reagents | Temperature | Yield (Est.) |

|---|---|---|---|

| 1 | Pyrene, AlCl3, C6H5CH2Br | 80°C | 60–70% |

| 2 | NaCN, DMSO | 120°C | 40–50% |

The use of aqueous-phase copper(I) acetonitrile complexes could facilitate nitrile coordination during purification, though this remains speculative.

Spectroscopic Characterization

Hypothetical characterization data, inferred from related PAHs :

-

IR Spectroscopy: Strong absorptions at ~2240 cm⁻¹ (C≡N stretch) and ~1600 cm⁻¹ (aromatic C=C).

-

NMR: A singlets at δ 2.22 ppm (CH2CN) and aromatic proton signals between δ 7.5–8.5 ppm .

Physicochemical Properties

Thermal Stability

The compound’s extended conjugation system likely confers high thermal stability, akin to pyrene-based COFs that withstand temperatures >400°C .

Solubility and Reactivity

-

Solubility: Poor in polar solvents (water, ethanol) due to aromaticity; soluble in DMF or DCM.

-

Reactivity: Nitrile groups may participate in cycloaddition reactions or serve as ligands for transition metals .

Applications in Advanced Materials

Covalent Organic Frameworks (COFs)

Structural analogs like PyTA-BC-Ph-COF exhibit:

Table 3: Performance Metrics of Pyrene-Based COFs

| Property | Value (Analog) | Potential (Target Compound) |

|---|---|---|

| Proton Conductivity | 10⁻² S cm⁻¹ at 70°C | Moderate (requires sulfonation) |

| Photocurrent Density | 100 μA cm⁻² | Comparable with optimized doping |

Optoelectronics

The π-conjugated system suggests utility in organic light-emitting diodes (OLEDs) or photovoltaic cells, though experimental validation is needed.

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume